molecular formula C11H13NO B089130 3-(Dimethylamino)-2-phenylacrolein CAS No. 15131-89-2

3-(Dimethylamino)-2-phenylacrolein

Cat. No.: B089130
CAS No.: 15131-89-2
M. Wt: 175.23 g/mol
InChI Key: ABQPNXRKOONAJA-DHZHZOJOSA-N
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Description

3-(Dimethylamino)-2-phenylacrolein: is an organic compound with the molecular formula C11H13NO It is a pale yellow liquid that is soluble in water and various organic solvents This compound is known for its unique structure, which combines the functionalities of an unsaturated aldehyde and an enamine

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. For pharmaceutical compounds, this often involves interaction with biological targets such as proteins or DNA .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Information about a compound’s toxicity, flammability, and environmental impact can be found in its Material Safety Data Sheet .

Future Directions

The future directions in the study of a compound would depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)-2-phenylacrolein can be synthesized through the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation . propynal is not suitable for industrial synthesis due to its tendency to explode. Instead, vinyl ethers such as ethyl vinyl ether are more appropriate. They react with phosgene and dimethylformamide (which forms the Vilsmeier reagent) to yield 3-ethoxypropenylidene dimethylammonium chloride, an enol ether iminium salt. In a weakly alkaline medium, this salt forms this compound .

Industrial Production Methods: The industrial production of this compound involves the continuous process of reacting isobutyl vinyl ether with the iminium chloride derived from dimethylformamide and phosgene. The iminium salt is then treated with dilute sodium hydroxide solution to yield the desired compound in high yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)-2-phenylacrolein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 3-(Dimethylamino)-2-phenylacrolein is unique due to its combination of an unsaturated aldehyde and an enamine, which allows it to participate in a wide range of chemical reactions. Its phenyl group also contributes to its distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQPNXRKOONAJA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376765
Record name 3-(Dimethylamino)-2-phenylacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15131-89-2
Record name 3-(Dimethylamino)-2-phenylacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)-2-phenyl-2-propenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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